(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride
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Overview
Description
(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is a chemical compound with a unique structure that combines elements of pyridine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine structures.
Oxazine Derivatives: Compounds with similar oxazine structures.
Uniqueness
(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is unique due to its specific combination of pyridine and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3S)-3-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-5-11-7-3-2-4-9-8(7)10-6;/h2-4,6H,5H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
ZSUXBHHKCLNXBR-RGMNGODLSA-N |
Isomeric SMILES |
C[C@H]1COC2=C(N1)N=CC=C2.Cl |
Canonical SMILES |
CC1COC2=C(N1)N=CC=C2.Cl |
Origin of Product |
United States |
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